Methyl 2-(6-Bromopyridin-3-yloxy)acetate
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Overview
Description
Methyl 2-(6-Bromopyridin-3-yloxy)acetate is an organic compound with the molecular formula C8H8BrNO2 It is a derivative of pyridine, a heterocyclic aromatic organic compound
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-(6-Bromopyridin-3-yloxy)acetate typically involves the reaction of 6-bromopyridin-3-ol with methyl bromoacetate in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for maximum yield and purity. The product is then purified using techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
Methyl 2-(6-Bromopyridin-3-yloxy)acetate undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom in the pyridine ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The compound can be oxidized to form corresponding pyridine N-oxides.
Reduction Reactions: Reduction of the ester group can yield the corresponding alcohol.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like amines or thiols, and the reactions are typically carried out in polar aprotic solvents such as DMF or DMSO.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Major Products Formed
Substitution Reactions: Products include substituted pyridines with various functional groups.
Oxidation Reactions: Products are pyridine N-oxides.
Reduction Reactions: Products are alcohol derivatives of the original ester.
Scientific Research Applications
Methyl 2-(6-Bromopyridin-3-yloxy)acetate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmacological agent.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Methyl 2-(6-Bromopyridin-3-yloxy)acetate involves its interaction with specific molecular targets. The bromine atom and the ester group play crucial roles in its reactivity and binding affinity. The compound can interact with enzymes, receptors, or other proteins, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- Methyl 2-(5-Bromo-2-pyridyl)oxyacetate
- Methyl 2-(6-bromopyridin-2-yl)acetate
- Methyl 2-[(5-Bromo-2-pyridyl)oxy]acetate
Uniqueness
Methyl 2-(6-Bromopyridin-3-yloxy)acetate is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical properties and reactivity. This uniqueness makes it valuable for specific synthetic applications and research studies .
Properties
Molecular Formula |
C8H8BrNO3 |
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Molecular Weight |
246.06 g/mol |
IUPAC Name |
methyl 2-(6-bromopyridin-3-yl)oxyacetate |
InChI |
InChI=1S/C8H8BrNO3/c1-12-8(11)5-13-6-2-3-7(9)10-4-6/h2-4H,5H2,1H3 |
InChI Key |
RZPIKJMCFVUNDZ-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)COC1=CN=C(C=C1)Br |
Origin of Product |
United States |
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